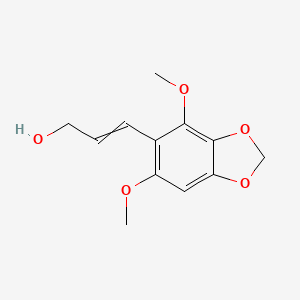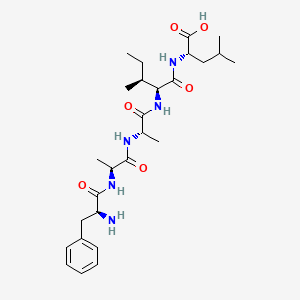![molecular formula C17H9NO B14216756 2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-99-9](/img/structure/B14216756.png)
2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure and properties. It consists of a furan ring attached to a hexene chain with two triple bonds and a benzonitrile group.
Preparation Methods
The synthesis of 2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triple bonds in the hexene chain can be reduced to form alkenes or alkanes.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzonitriles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Scientific Research Applications
2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its application. In organic electronics, its unique structure allows it to participate in charge transport and light-emitting processes. The furan ring and triple bonds contribute to its electronic properties, while the benzonitrile group can influence its solubility and stability .
Comparison with Similar Compounds
Similar compounds to 2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains furan rings and is used in organic electronics.
2-[6-(2-Furyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: A structural analogue with similar electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and chemical properties, making it valuable for specialized applications .
Properties
CAS No. |
823226-99-9 |
|---|---|
Molecular Formula |
C17H9NO |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[6-(furan-3-yl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C17H9NO/c18-13-17-10-6-5-9-16(17)8-4-2-1-3-7-15-11-12-19-14-15/h1-2,5-6,9-12,14H |
InChI Key |
ASZVCPRAOSAZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=COC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


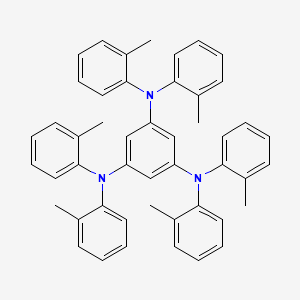
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
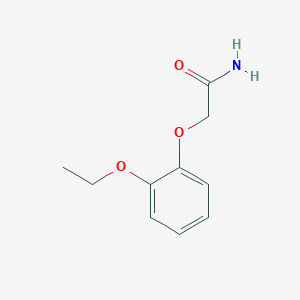
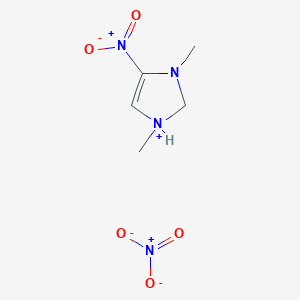
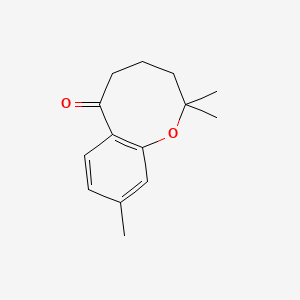
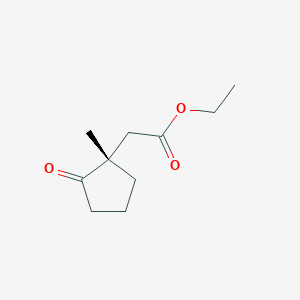
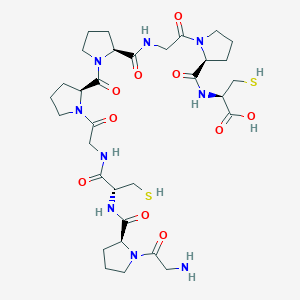
amino}phenol](/img/structure/B14216717.png)
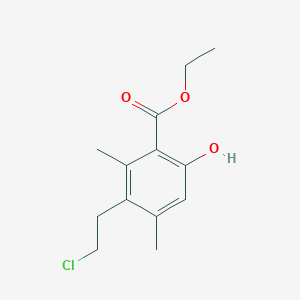
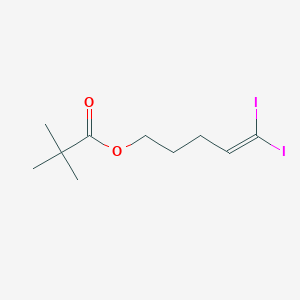

![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
